4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid is an organic compound with the molecular formula C13H13N3O4S . This compound is known for its vibrant color and is often used in dye and pigment industries. It is a derivative of azobenzene, which is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzene-1-sulfonic acid under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its diazenyl group. The compound can undergo electrophilic aromatic substitution, where the diazenyl group acts as an electrophile, facilitating the formation of sigma complexes with aromatic systems. This interaction can lead to various downstream effects, including changes in molecular structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene-4′-sulfonic acid: Similar in structure but lacks the methoxy group.
4-[(E)-(4-Amino-3-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid: Similar but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid imparts unique electronic properties, influencing its reactivity and interaction with other molecules. This makes it particularly useful in applications where specific electronic characteristics are desired .
Properties
CAS No. |
55994-14-4 |
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Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
4-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19) |
InChI Key |
NXJGNDBIAJFSKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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